

An In-depth Technical Guide to Norglipin: Structure, Properties, and Analysis

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Compound of Interest

Compound Name:	Norglipin
CAS No.:	16444-19-2
Cat. No.:	B027232

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A Note on Nomenclature: Initial searches for the compound "**Norglipin**" yielded a specific entry in the PubChem database, which is also identified as Nortropane benzilate and a specified impurity of Trospium chloride.[1] However, the term "gliptin" is strongly associated with a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Given the potential for nomenclature ambiguity, this guide will first detail the properties of the compound identified as **Norglipin** (Nortropane benzilate) in public databases. Subsequently, for the benefit of researchers in the metabolic disease field, this guide will also provide a comprehensive overview of a representative "gliptin," Teneligliptin, to illustrate the chemical and pharmacological characteristics of that important drug class.

Part 1: Norglipin (Nortropane benzilate) Chemical Identity and Structure

Norglipin, systematically named [(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate, is a chemical compound with the molecular formula C₂₁H₂₃NO₃. [1] It is also known by synonyms such as Nortropane benzilate and is listed as "Trospium chloride specified impurity B". [1]

The structure of **Norglipin** is characterized by a nortropane core, which is a bicyclic amine, ester-linked to a benzilate group (2-hydroxy-2,2-diphenylacetate). This structural motif is common in anticholinergic agents.

Chemical Structure Diagram:

Caption: Chemical structure of **Norglipin** (Nortropane benzilate).

Physicochemical Properties

A summary of key computed physicochemical properties for **Norglipin** is provided below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₃ NO ₃	PubChem[1]
Molecular Weight	337.4 g/mol	PubChem[1]
IUPAC Name	[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate	PubChem[1]
CAS Number	16444-19-2	PubChem[1]
XLogP3	3.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Part 2: Teneligliptin - A Representative "Gliptin" DPP-4 Inhibitor

As the "gliptin" suffix is a well-established stem for DPP-4 inhibitors, this section provides a detailed guide on Teneligliptin, a prominent member of this class, for researchers interested in anti-diabetic drug development.[2]

Introduction and Therapeutic Indication

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus.[2] It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. [2] Developed by Mitsubishi Tanabe Pharma, it was first approved for use in Japan in 2012.[2] [3] Teneligliptin is effective as both a monotherapy and in combination with other antidiabetic agents like metformin.[4]

Chemical Identity and Structure

Teneligliptin has a unique "J-shaped" or "anchor-locked" structure that contributes to its potent and selective inhibition of the DPP-4 enzyme.[2][5]

Chemical Structure Diagram:

Caption: Chemical structure of Teneligliptin.

Physicochemical and Pharmacokinetic Properties

Teneligliptin is an orally bioavailable compound that is rapidly absorbed.[4][6]

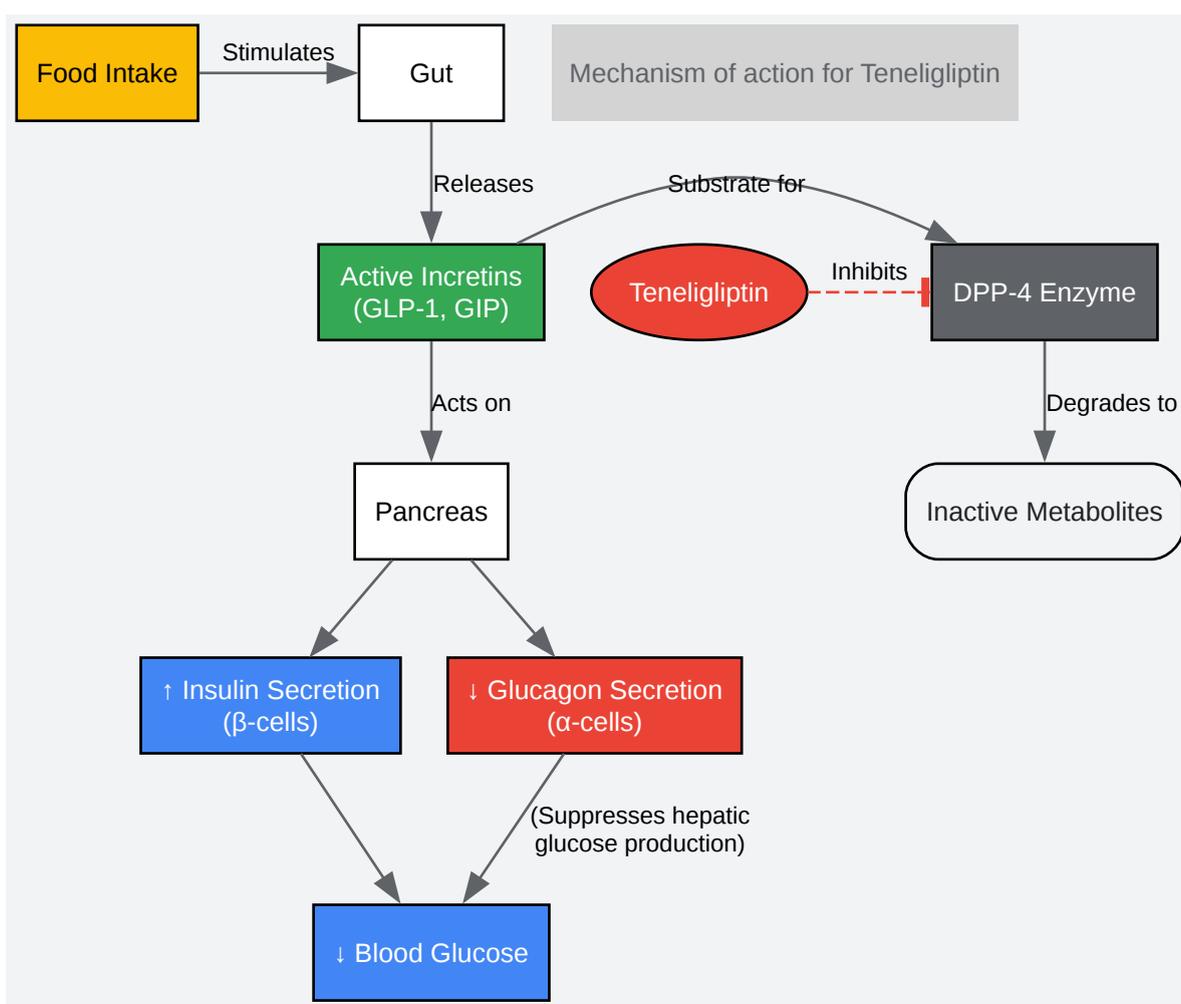
Property	Value	Source
Molecular Formula	C22H30N6OS	PubChem[7], Santa Cruz Biotechnology[8]
Molecular Weight	426.58 g/mol	PubChem[7], Santa Cruz Biotechnology[8]
IUPAC Name	[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone	PubChem[7]
CAS Number	760937-92-6	PubChem[7], Santa Cruz Biotechnology[8]
Melting Point	>100°C (decomposition)	ChemicalBook[9]
Plasma Protein Binding	77.6-82.2%	MIMS[6]
Metabolism	Hepatic (CYP3A4, FMO1, FMO3)	MIMS[6]
Elimination Half-life	18.9-26.9 hours	MIMS[6]
Excretion	Primarily renal	MIMS[6]

Mechanism of Action

Teneligliptin's therapeutic effect is derived from its function as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[10]

- **Incretin Hormones:** In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[5]
- **Role of Incretins:** These hormones are crucial for glucose homeostasis. They stimulate the pancreatic beta-cells to release insulin and suppress the pancreatic alpha-cells from releasing glucagon, both in a glucose-dependent manner. This helps lower blood glucose levels, particularly after a meal.[4][5]

- DPP-4 Enzyme Action: The DPP-4 enzyme rapidly degrades and inactivates GLP-1 and GIP. [5]
- Teneigliptin's Role: By inhibiting the DPP-4 enzyme, Teneigliptin prevents the breakdown of incretin hormones. This increases the concentration and prolongs the action of active GLP-1 and GIP. [5][6]
- Therapeutic Outcome: The enhanced incretin effect leads to improved glycemic control in patients with type 2 diabetes. [4][10]



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Caption: Mechanism of action for Teneigliptin.

Selectivity and Potency

In vitro studies have demonstrated Tenelegliptin's high potency and selectivity for DPP-4 compared to other related enzymes like DPP-8 and DPP-9. This selectivity is crucial for minimizing potential off-target effects.

Enzyme	IC50 (nM) - Human	IC50 (nM) - Rat
DPP-4	0.37	0.29
DPP-8	260	-
DPP-9	540	-

Source: Cayman Chemical[11]

[12]

This high selectivity is attributed to its unique chemical structure, which allows for strong and specific interactions within the active site of the DPP-4 enzyme.[5]

Analytical Methodologies

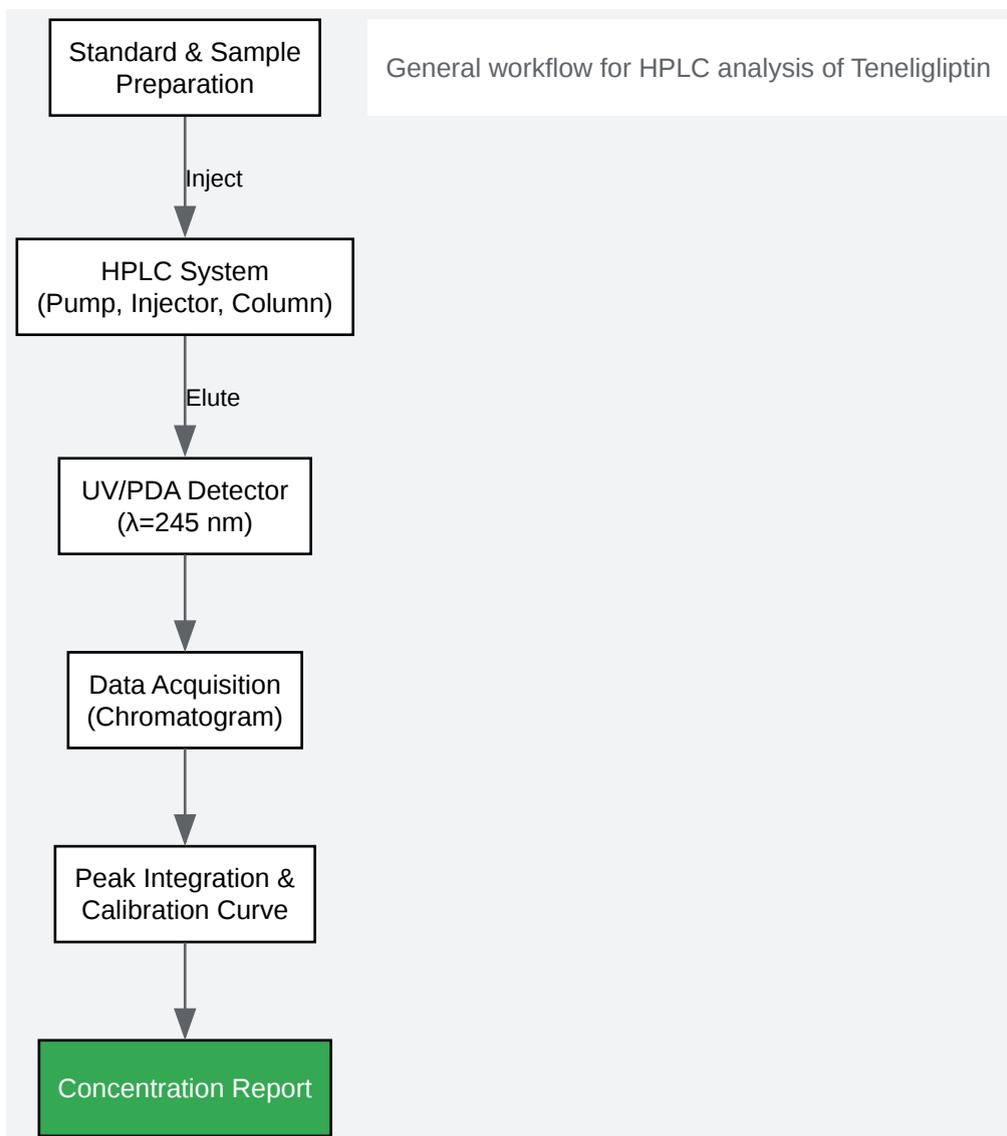
The quantification of Tenelegliptin in bulk pharmaceutical forms and biological matrices is critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Exemplary HPLC Protocol for Tenelegliptin Quantification:

- Objective: To determine the concentration of Tenelegliptin in a bulk drug sample.
- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Methodology:
 - Column: A C8 or C18 reverse-phase column (e.g., Phenomenex C8, 250 mm x 4.6 mm, 5 μ m particle size).[10]
 - Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, a solution of Formic acid, methanol, and acetic acid (25:75:0.1, v/v/v).[10]

- Flow Rate: Isocratic elution at a flow rate of approximately 0.4 to 1.0 mL/min.[10]
- Detection: UV detection at a wavelength of 245 nm.[10]
- Standard Preparation: Prepare a stock solution of Teneligliptin reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the bulk drug sample in the mobile phase to achieve a concentration within the calibration range.
- Analysis: Inject equal volumes (e.g., 20 μ L) of the standard solutions and the sample solution into the chromatograph.[10]
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve based on its peak area.

Workflow Diagram:



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Caption: General workflow for HPLC analysis of Teneligliptin.

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